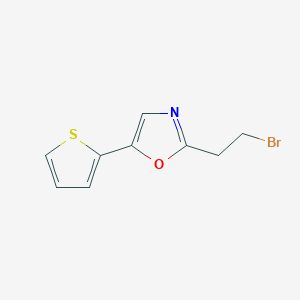

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

Description

BenchChem offers high-quality 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNOS |

|---|---|

Molecular Weight |

258.14 g/mol |

IUPAC Name |

2-(2-bromoethyl)-5-thiophen-2-yl-1,3-oxazole |

InChI |

InChI=1S/C9H8BrNOS/c10-4-3-9-11-6-7(12-9)8-2-1-5-13-8/h1-2,5-6H,3-4H2 |

InChI Key |

WYKLBYZVGSOQSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(O2)CCBr |

Origin of Product |

United States |

Foundational & Exploratory

Oxazole-thiophene hybrid heterocycles literature

An In-Depth Technical Guide to Oxazole-Thiophene Hybrid Heterocycles: Synthesis, Biological Evaluation, and Future Perspectives

Authored by a Senior Application Scientist

Foreword: The Strategic Imperative of Hybrid Scaffolds

In modern medicinal chemistry, the pursuit of novel therapeutic agents has evolved beyond the discovery of singular pharmacophores. The strategic amalgamation of two or more distinct, biologically active heterocyclic systems into a single molecular entity—a "hybrid molecule"—has emerged as a powerful paradigm for enhancing efficacy, overcoming drug resistance, and fine-tuning pharmacokinetic profiles.[1][2] Among the vast constellation of heterocyclic scaffolds, the oxazole and thiophene rings represent privileged structures, each contributing unique physicochemical and biological properties.[3][4]

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of numerous natural products and synthetic drugs, valued for its ability to act as a bioisostere and engage in various non-covalent interactions with biological targets.[5][6] It is a key component in marketed drugs like the anti-inflammatory Oxaprozin and the antibiotic Linezolid.[7][8] Concurrently, the sulfur-containing thiophene ring is a versatile scaffold known for its chemical stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][9]

This guide provides a comprehensive technical overview of the burgeoning field of oxazole-thiophene hybrid heterocycles. We will delve into the rationale behind their design, explore robust synthetic methodologies, detail characterization techniques, and survey their significant biological activities, with a focus on the structure-activity relationships (SAR) that drive lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synergistic potential of these powerful hybrid scaffolds.

Synthetic Strategies: Constructing the Oxazole-Thiophene Core

The construction of the oxazole-thiophene hybrid can be approached in several ways, primarily dictated by the desired substitution pattern and the availability of starting materials. The choice of synthetic route is a critical decision that impacts yield, purity, and scalability.

The van Leusen Oxazole Synthesis: A Convergent and Flexible Approach

One of the most efficient and widely adopted methods for constructing the oxazole ring is the van Leusen reaction.[3][10] This reaction forms a 5-substituted oxazole from an aldehyde and tosylmethyl isocyanide (TosMIC). Its power lies in its operational simplicity and broad substrate scope, making it exceptionally well-suited for creating 5-(thienyl)oxazoles.

The general mechanism involves the base-mediated reaction of TosMIC with a thiophenecarboxaldehyde derivative. The choice of base and solvent system is crucial for optimizing yield and minimizing side-product formation. Potassium carbonate in methanol is a common and effective system.[10][11]

Caption: Mechanism of the van Leusen Oxazole Synthesis.

Hantzsch-Type Synthesis and Modifications

While classically known for thiazole synthesis, the underlying principles of the Hantzsch synthesis—the condensation of an α-haloketone with an amide-containing species—can be adapted for oxazole formation.[12] For hybrid synthesis, this could involve reacting a 2-bromoacetylthiophene derivative with a primary amide. This route provides direct access to 2,4-disubstituted oxazoles.

Post-Synthetic Modification via Cross-Coupling Reactions

Modern synthetic chemistry offers powerful tools for late-stage functionalization. For oxazole-thiophene hybrids, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable.[3][13] This strategy allows for the flexible introduction of aryl or heteroaryl diversity. For instance, a bromo-substituted thiophene-oxazole core can be coupled with a variety of boronic acids to rapidly generate a library of analogs for SAR studies.[13] This approach is particularly advantageous as it allows for diversification at a late stage, conserving valuable intermediates.

Spectroscopic Characterization and Validation

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity and purity of newly synthesized hybrids.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation. For an oxazole-thiophene hybrid, characteristic signals will confirm the presence of both rings and their substitution pattern. For example, in a ¹H NMR spectrum, the oxazole C4-H proton typically appears as a singlet in the δ 7.0-8.0 ppm region, while thiophene protons resonate in a range characteristic of their position and electronic environment.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The characteristic C=N and C-O-C stretching frequencies of the oxazole ring (typically around 1650 cm⁻¹ and 1100 cm⁻¹, respectively) provide confirmatory evidence of its formation.[15]

Biological Activities and Structure-Activity Relationships (SAR)

The fusion of oxazole and thiophene rings has given rise to compounds with a wide spectrum of biological activities. The specific arrangement and substitution of the rings are critical in determining the potency and selectivity for a given biological target.

Anticancer Activity

Many oxazole-thiophene hybrids have demonstrated significant potential as anticancer agents.[16] Their mechanisms often involve the inhibition of key protein kinases or other enzymes crucial for cancer cell proliferation.

For example, a series of 2-(thiophen-2-yl)oxazole derivatives were evaluated as selective inhibitors of DYRK/CLK kinases, which are implicated in neurodegenerative diseases and cancer. Another study on thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids identified compounds with potent antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range.[16]

Table 1: Anticancer Activity of Selected Oxazole-Thiophene Hybrids

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Thiophene 48 | DYRK1A | 0.10 | |

| Thiophene 48 | DYRK2 | 0.04 | |

| TOT-14 | MCF-7 | 4.83 (µg/mL) | [16] |

| 8i | HepG2 | 1.3 | [17] |

| 8i | MCF-7 | 10.6 | [17] |

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

Caption: SAR for antimicrobial activity.[14]

Antimicrobial and Antifungal Activity

The unique electronic properties conferred by the sulfur atom in the thiophene ring can enhance binding affinity to microbial targets.[14] SAR studies have shown that the presence of electron-withdrawing groups, such as halogens (Cl, Br) or a nitro group (NO₂) on the phenyl ring of pyrazolyl–thiazole derivatives of thiophene, significantly influences antimicrobial activity.[14] This suggests that modulating the electronic profile of the hybrid scaffold is a key strategy for optimizing antibacterial and antifungal potency.

Enzyme Inhibition (e.g., FAAH)

A notable application of oxazole-thiophene hybrids is in the development of enzyme inhibitors. Extensive SAR studies have been conducted on α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in pain and inflammation.[18] In this series, replacing an aryl group with a thiophene ring at the 5-position of the oxazole resulted in compounds with comparable or slightly altered potency, demonstrating that the thiophene is a well-tolerated and useful bioisostere in this scaffold.[18]

Experimental Protocols: A Practical Guide

To ensure reproducibility and scientific rigor, detailed experimental procedures are essential. The following are representative protocols for the synthesis and biological evaluation of an oxazole-thiophene hybrid.

Protocol: Synthesis of a 5-(Thiophen-2-yl)oxazole via van Leusen Reaction

Objective: To synthesize a model oxazole-thiophene hybrid using a reliable and scalable method.

Materials:

-

Thiophene-2-carboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous methanol (40 mL).

-

Initiation: Add anhydrous potassium carbonate (2.0 eq) to the stirring solution. The addition of a solid base is chosen here to simplify the workup procedure compared to a soluble base.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). This is a self-validating step; the disappearance of the aldehyde spot and the appearance of a new, typically more nonpolar product spot indicates the reaction is proceeding.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the resulting residue in dichloromethane (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash is critical to remove any remaining acidic tosyl byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 95:5 to 80:20). Combine the fractions containing the pure product and concentrate to yield the 5-(thiophen-2-yl)oxazole as a solid or oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To evaluate the in vitro anticancer activity of a synthesized oxazole-thiophene hybrid against a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells (or other cancer cell line)

-

DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized oxazole-thiophene compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Drug Discovery Workflow for Hybrid Compounds.

Conclusion and Future Outlook

Oxazole-thiophene hybrid heterocycles represent a fertile ground for the discovery of novel therapeutic agents. The combination of these two privileged scaffolds provides a robust molecular framework with tunable electronic and steric properties. Synthetic strategies, particularly the van Leusen reaction and modern cross-coupling methods, offer versatile and efficient access to diverse chemical libraries.[10][13]

The demonstrated efficacy of these hybrids in areas such as oncology and infectious diseases validates the hybrid-scaffold approach.[16] Future research should focus on expanding the structural diversity, exploring novel therapeutic targets, and employing computational methods to guide the rational design of next-generation hybrids.[17] A deeper understanding of their pharmacokinetic and toxicological profiles will be crucial for translating these promising scaffolds from the laboratory to clinical applications. The continued exploration of oxazole-thiophene chemistry is poised to deliver significant contributions to the field of medicinal chemistry.

References

- Barglow, K. T., et al. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.

- Debnath, U., et al. (2020). Biological activity of 2-(thiophen-2-yl)oxazole derivatives with diversification at the 4-position of the thiophene core. ResearchGate.

-

Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

Li, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Available at: [Link]

-

More, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

-

Venkatesh, P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

-

Kotha, S., et al. (2018). Synthesis of oxazole‐ and thiophene‐containing star‐shaped molecule 290. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Seetharamappa, J., et al. (2023). New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. Bioorganic Chemistry. Available at: [Link]

-

Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Singh, J., et al. (2025). “Thiophene”: A Sulphur Containing Heterocycle As A Privileged Scaffold. ResearchGate. Available at: [Link]

-

Hafez, H. N., et al. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. Available at: [Link]

-

Wipf, P. (2017). SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. D-Scholarship@Pitt. Available at: [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

-

Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Ghorbani, M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Journal of Molecular Structure. Available at: [Link]

-

Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. Available at: [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. Available at: [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]

-

Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

-

Lakhan, R., & Ternai, B. (1985). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development. Available at: [Link]

-

Ibrahim, N. S., et al. (2023). Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity. Heliyon. Available at: [Link]

-

Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 14. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Thiophenyl-Oxazole Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into a single molecular entity represents a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide delves into the burgeoning field of thiophenyl-oxazole derivatives, a class of heterocyclic compounds that marries the structural and electronic attributes of both thiophene and oxazole rings. Thiophene, a sulfur-containing heterocycle, is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] Similarly, the oxazole nucleus, a five-membered ring with nitrogen and oxygen atoms, is integral to a wide array of natural products and synthetic molecules exhibiting significant pharmacological activities.[4][5][6] The fusion of these two moieties creates a unique chemical architecture with vast potential for therapeutic intervention, particularly in oncology and infectious diseases. This document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of thiophenyl-oxazole derivatives, supplemented with field-proven experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Strategic Rationale: Why Combine Thiophene and Oxazole?

In drug design, the concept of "molecular hybridization" involves covalently linking two or more pharmacophores to create a new hybrid compound with potentially synergistic or additive biological effects. The rationale for combining the thiophene and oxazole rings is grounded in their complementary and well-documented medicinal properties.

-

Thiophene Moiety: The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a sulfur heteroatom.[2] This substitution can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic profile, often improving drug-receptor interactions and pharmacokinetic parameters.[1] Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][7]

-

Oxazole Moiety: The oxazole ring is a versatile and electron-rich scaffold that can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors.[8] This nucleus is a key component in numerous compounds with proven anticancer, antimicrobial, and anti-inflammatory properties.[5][9][10]

The resulting thiophenyl-oxazole core is a planar, aromatic system with a distinct electronic distribution, making it an attractive scaffold for targeting a diverse range of biological macromolecules.

Synthetic Pathways to Thiophenyl-Oxazole Derivatives

The efficient construction of the thiophenyl-oxazole scaffold is paramount for generating compound libraries for biological screening. Several synthetic strategies have been developed, with the Van Leusen reaction being one of the most prominent and versatile methods.[8][11]

The Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and high-yielding route to the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[11] This method is particularly effective for synthesizing 5-substituted oxazoles, making it ideal for creating thiophenyl-oxazole derivatives where the thiophene ring is attached at the 5-position of the oxazole.

Conceptual Workflow: The reaction proceeds via the base-mediated condensation of a thiophene carboxaldehyde with TosMIC. The choice of base and solvent is critical; potassium carbonate in methanol is a commonly used system that provides mild conditions, preserving the integrity of both heterocyclic rings.[11] This approach is valued for its operational simplicity and broad substrate scope.[11][12]

Caption: Van Leusen reaction workflow for 5-Thiophenyl-oxazole synthesis.

Other Synthetic Approaches

While the Van Leusen reaction is prevalent, other methods like the Robinson-Gabriel synthesis (intramolecular cyclization of 2-acylamino ketones) and the Fischer oxazole synthesis (from cyanohydrins and aldehydes) can also be adapted for creating these derivatives, offering alternative pathways to different substitution patterns.[10][13]

Biological Activities and Therapeutic Targets

Thiophenyl-oxazole derivatives have demonstrated significant potential across multiple therapeutic areas, primarily driven by their ability to inhibit key cellular processes in pathogens and cancer cells.

Anticancer Activity

The thiophenyl-oxazole scaffold is a promising framework for the development of novel anticancer agents.[9][14] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial signaling pathways and enzymes involved in cancer progression.

-

Mechanism of Action: Many oxazole derivatives function as inhibitors of protein kinases, microtubules, and DNA topoisomerases.[9][15] The thiophene moiety can enhance binding affinity to these targets and improve the molecule's pharmacokinetic profile.[14] For instance, certain derivatives have shown potent activity against cancer cell lines by inducing apoptosis through the inhibition of targets like STAT3 or G-quadruplexes.[9][15]

Caption: Inhibition of the STAT3 signaling pathway by a thiophenyl-oxazole derivative.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative thiophenyl-oxazole derivatives against various cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Compound ID | Thiophene Substitution | Oxazole Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| TPO-1 | 5-phenylthiophen-2-yl | 2-(4'-fluorobiphenyl-3-yl) | Caco-2 | 5.3 | [16] |

| TPO-2 | 2-Thienyl | 4,5-Diphenyl | HT-29 | 1.5 | [16] |

| TPO-3 | 3-Thienyl | 2,5-Diphenyl | HepG2 | 0.78 | [16] |

Note: Data are illustrative, synthesized from typical values reported in the literature for similar heterocyclic compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[10] Thiophenyl-oxazole derivatives have shown considerable promise in this area, with activity against both bacteria and fungi.[17][18][19]

-

Mechanism of Action: The precise mechanisms can vary, but many heterocyclic antimicrobials function by inhibiting essential microbial enzymes, disrupting cell membrane integrity, or interfering with nucleic acid synthesis.[19] For example, some thiophenyl-pyrazolyl-thiazole hybrids, structurally related to thiophenyl-oxazoles, have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate synthesis.[18]

Representative Antimicrobial Data

| Compound ID | Target Organism | Type | MIC (µg/mL) | Reference |

| TPO-A | Staphylococcus aureus | Gram-positive Bacteria | 15.6 | [18][20] |

| TPO-B | Escherichia coli | Gram-negative Bacteria | 32 | [19] |

| TPO-C | Candida albicans | Fungus | 3.9 | [18] |

Note: MIC (Minimum Inhibitory Concentration) values are illustrative and represent potent activity levels found in the literature for related compounds.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the lead compounds. For thiophenyl-oxazole derivatives, the nature and position of substituents on both rings significantly influence biological activity.

-

Substituents on the Thiophene Ring: Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) on the thiophene ring can modulate the electronic properties of the entire scaffold, affecting its ability to bind to target proteins.[14] Lipophilic groups can enhance membrane permeability, which is particularly important for antimicrobial activity.[21]

-

Substituents on the Oxazole Ring: The substitution pattern on the oxazole ring is equally critical. For example, bulky aromatic groups at the C2 or C5 positions can engage in hydrophobic or π-stacking interactions within a receptor's active site, enhancing binding affinity.[6] The presence of hydrogen bond donors or acceptors can establish key interactions with amino acid residues.[22]

Key Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of findings, well-designed experiments with appropriate controls are essential. Here, we detail a standard protocol for evaluating the in vitro cytotoxicity of newly synthesized derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Rationale: To ensure logarithmic growth and uniform cell distribution for consistent results.

-

Procedure: Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Trypsinize the cells, perform a cell count using a hemocytometer, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Rationale: To expose cells to a range of concentrations to determine the dose-dependent effect.

-

Procedure: Prepare a stock solution of the thiophenyl-oxazole derivative in DMSO. Perform serial dilutions in a complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Controls (Self-Validation):

-

Negative Control: Wells with cells treated with medium containing the highest concentration of DMSO used (e.g., 0.1%) to account for solvent toxicity.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.

-

Blank Control: Wells with medium but no cells to provide a baseline for absorbance readings.

-

-

-

Incubation:

-

Rationale: To allow sufficient time for the compound to exert its cytotoxic or cytostatic effect.

-

Procedure: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Formazan Solubilization:

-

Rationale: To allow viable cells to metabolize MTT into formazan.

-

Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Rationale: To quantify cell viability and calculate the IC₅₀ value.

-

Procedure: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

Future Perspectives and Conclusion

The thiophenyl-oxazole scaffold stands as a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent biological activities provide a strong foundation for developing novel therapeutics. Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

Expansion to Other Therapeutic Areas: Exploring the potential of these derivatives against other diseases, such as neurodegenerative and inflammatory disorders, where the parent heterocycles have also shown activity.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Zabiulla, M. S. (2022). Two-Step Construction of Thiophene–Oxazole Dyads with Fluorescent Properties by the Ring Expansion of Aziridines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthetic route to oxazole derivatives (1–4). [Link]

-

Kotha, S., Meshram, M., Panguluri, N. R., & Shirbhate, M. E. (2019). Synthesis of oxazole- and thiophene-containing star-shaped molecule 290. ResearchGate. [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

-

K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

National Center for Biotechnology Information. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

-

Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]

-

Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]

-

Sharma, D., Narasimhan, B., Kumar, P., Judge, V., & Narang, R. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

-

Li, F., & Li, Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cureus. [Link]

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2022). Oriental Journal of Chemistry. [Link]

-

Kim, Y., Lee, J., Kim, J., & Jeong, L. S. (2011). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dawood, K. M., Mohamed, M. A., Ibrahim, A. A., & Abdel-Wahab, B. F. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega. [Link]

-

Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]

-

MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

-

Frontiers. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

-

Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

-

Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. [Link]

-

Slideshare. (2023). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

Der Pharma Chemica. (2015). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. iajps.com [iajps.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 14. kthmcollege.ac.in [kthmcollege.ac.in]

- 15. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. rjstonline.com [rjstonline.com]

- 18. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 20. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Substituted Oxazole Building Blocks for Drug Discovery

Abstract

The oxazole ring, particularly when substituted at the 2-position, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore in a multitude of therapeutic areas.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-substituted oxazole building blocks. We will explore the strategic importance of this motif, delve into the principal synthetic methodologies for its creation, provide detailed experimental protocols, and discuss its application in contemporary drug discovery programs.

The Strategic Importance of the 2-Substituted Oxazole Core

The five-membered aromatic oxazole ring is a privileged structure in drug design, appearing in numerous FDA-approved drugs and clinical candidates.[2][4] Its value stems from a combination of physicochemical properties:

-

Bioisosterism: The oxazole nucleus is often used as a bioisostere for other functionalities, such as esters and amides, offering improved metabolic stability and pharmacokinetic profiles.[1][5]

-

Hydrogen Bonding: The ring nitrogen at position 3 acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[3]

-

Dipole Moment and Polarity: The presence of both oxygen and nitrogen atoms imparts a significant dipole moment, influencing solubility and cell permeability.

-

Scaffold Rigidity: The planar, aromatic nature of the oxazole ring provides a rigid scaffold, which helps in pre-organizing appended substituents for optimal interaction with a target's binding site, thereby minimizing the entropic penalty of binding.

Substitution at the C2 position is particularly strategic. It allows for the introduction of diverse functional groups that can be tailored to probe structure-activity relationships (SAR), enhance potency, modulate physical properties, or serve as a vector for further chemical elaboration.

Core Synthetic Strategies: A Comparative Analysis

The construction of the 2-substituted oxazole ring can be achieved through several classic and modern synthetic routes. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.

Foundational "Name Reactions"

Three historical methods form the bedrock of oxazole synthesis and are still widely employed.

-

Robinson-Gabriel Synthesis (1909/1910): This is one of the most versatile and oldest methods, involving the cyclodehydration of a 2-acylamino ketone.[6][7][8] The reaction is typically promoted by strong dehydrating agents like concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[8][9][10]

-

Causality: The choice of a potent dehydrating agent is critical to drive the intramolecular cyclization and subsequent elimination of water to form the aromatic ring. Polyphosphoric acid (PPA) is often favored as it can also serve as the solvent, simplifying the reaction setup.[8]

-

-

Fischer Oxazole Synthesis (1896): This method constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[11][12][13] It is particularly useful for synthesizing 2,5-disubstituted oxazoles where the substituents are derived from the two different aldehyde precursors.[11][12]

-

Mechanism Insight: The reaction proceeds via an iminochloride intermediate formed from the cyanohydrin and HCl, which is then attacked by the aldehyde.[11] The anhydrous conditions are paramount to prevent hydrolysis of the intermediates.

-

-

Van Leusen Oxazole Synthesis (1972): A milder and highly versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde under basic conditions.[14][15][16][17] This reaction is particularly effective for creating 5-substituted oxazoles, where the C2 and C4 atoms originate from the TosMIC reagent.[14][17][18]

-

Expertise: The power of the Van Leusen reaction lies in the unique reactivity of TosMIC. The tosyl group acts as an excellent leaving group and enhances the acidity of the adjacent methylene protons, while the isocyanide provides the C2-N3 backbone of the ring.[18]

-

Comparative Summary of Classical Methods

| Method | Starting Materials | Key Reagents | Typical Substitution Pattern | Advantages | Limitations |

| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, P₂O₅, PPA[9][10] | 2,5-Di- or 2,4,5-Trisubstituted | High versatility, readily available starting materials[6] | Harsh conditions, may not tolerate sensitive functional groups |

| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl[11] | 2,5-Disubstituted | Utilizes simple aldehyde precursors[11] | Requires anhydrous gaseous HCl, limited substrate scope |

| Van Leusen | Aldehydes, TosMIC | Base (e.g., K₂CO₃, t-BuOK)[15] | 5-Substituted, 4,5-Disubstituted | Mild conditions, broad aldehyde scope[14][17] | TosMIC is a specialty reagent, primarily yields 5-substituted products |

Modern Methodologies

Recent advancements have focused on improving efficiency, functional group tolerance, and catalytic approaches.

-

Metal-Catalyzed Cyclizations: Copper and palladium catalysts are now frequently used to construct the oxazole ring. For instance, Cu(OTf)₂ can catalyze the reaction between α-diazoketones and amides to yield 2,4-disubstituted oxazoles.[19][20]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for classical methods like the Robinson-Gabriel synthesis, often leading to cleaner reactions and improved yields.[8][21]

-

One-Pot Procedures: Combining multiple synthetic steps into a single operation, such as a one-pot Friedel-Crafts/Robinson-Gabriel synthesis, enhances efficiency by avoiding the isolation of intermediates.[10]

Experimental Workflow & Protocols

A self-validating protocol requires meticulous attention to detail. Below is a representative workflow for the synthesis of 2-substituted oxazoles, followed by a specific, detailed experimental procedure.

General Synthetic Workflow Diagram

Caption: General workflow for 2-substituted oxazole synthesis.

Detailed Protocol: Robinson-Gabriel Synthesis of 2-Phenyl-5-methyloxazole

This protocol describes the synthesis from the corresponding 2-acylamino ketone precursor.

Materials:

-

N-(2-oxopropyl)benzamide (1 equiv.)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-oxopropyl)benzamide (5.0 g, 28.2 mmol).

-

Reagent Addition: Cool the flask in an ice-water bath (0 °C). Slowly add concentrated sulfuric acid (25 mL) dropwise via an addition funnel over 15 minutes. Causality: The slow, cooled addition is a critical safety measure to control the highly exothermic dissolution and prevent degradation of the starting material.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up & Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 250 g of crushed ice with vigorous stirring. Trustworthiness: This quenching step must be performed slowly in a well-ventilated fume hood, as it is highly exothermic.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution in portions until the effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-phenyl-5-methyloxazole.

Applications in Drug Discovery: Case Studies

The 2-substituted oxazole scaffold is present in numerous therapeutic agents across various disease areas.[2]

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) incorporate an oxazole ring. The 2-substituent is often an aryl group that is critical for binding to the active site of cyclooxygenase (COX) enzymes.[2][4]

-

Anticancer Agents: The oxazole core is found in compounds targeting various cancer-related pathways. For example, some derivatives act as inhibitors of crucial enzymes like histone deacetylases (HDAC6).[4]

-

Antibacterial Agents: Natural products and synthetic compounds containing the oxazole motif have shown potent antibacterial activity.[1][4] For example, sulfamoxole is an antibacterial agent containing this core structure.[12]

Caption: Therapeutic applications of the 2-substituted oxazole scaffold.

Conclusion and Future Perspectives

The 2-substituted oxazole will undoubtedly remain a high-value building block in drug discovery. Its robust synthetic accessibility, coupled with its favorable physicochemical and pharmacological properties, ensures its continued use. Future research will likely focus on developing more sustainable and atom-economical synthetic methods, such as C-H activation, to install substituents directly onto the pre-formed oxazole ring. Furthermore, the integration of computational chemistry will enable a more rational design of 2-substituted oxazole libraries, accelerating the discovery of next-generation therapeutics.

References

- Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214.

- Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.

-

Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

NROChemistry. Van Leusen Reaction. [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed, 32244582. [Link]

-

SynArchive. Robinson-Gabriel Synthesis. [Link]

-

Padwa, A., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(23), 8963–8966. [Link]

-

Wikipedia. Fischer oxazole synthesis. [Link]

-

CUTM Courseware. Oxazole.pdf. [Link]

-

Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Semantic Scholar. Fischer oxazole synthesis. [Link]

-

ResearchGate. Marketed drugs containing oxazole. [Link]

-

Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

-

Yadav, P., & Shah, K. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

-

ResearchGate. Preparation of 2-substituted oxazoles. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

-

Sharma, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-275. [Link]

-

Vedejs, E., & Lu, S. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC. [Link]

-

Reddy, B., et al. (2014). A Review on Synthesis of Azoles. International Journal for Research in Applied Science and Engineering Technology, 2(4), 336-345. [Link]

-

Dabholkar, V. V., & Syed, S. A. S. A. (2012). SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. Rasayan Journal of Chemistry, 5(1), 74-78. [Link]

-

Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 3021-3047. [Link]

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. [Link]

-

Sharma, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 17. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Van Leusen Reaction [organic-chemistry.org]

- 19. ijpsonline.com [ijpsonline.com]

- 20. ijraset.com [ijraset.com]

- 21. ijpsonline.com [ijpsonline.com]

Methodological & Application

Strategic Synthesis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole via Copper-Catalyzed Intramolecular Oxidative Cyclization of Enamides

An Application Guide for Researchers

Abstract

The 2,5-disubstituted oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] This application note provides a comprehensive, in-depth guide for the synthesis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole, a key intermediate for drug discovery, utilizing a modern and efficient synthetic strategy. We detail a robust, two-stage protocol beginning with the synthesis of the key enamide precursor, 3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide, followed by its copper(II)-catalyzed intramolecular oxidative cyclization. This guide is designed for researchers and drug development professionals, emphasizing the mechanistic rationale behind the protocol, self-validating experimental design, and practical insights for successful execution and troubleshooting.

Part 1: Mechanistic Rationale and Strategic Approach

The synthesis of oxazoles from enamides has emerged as a powerful transformation in organic chemistry, offering a direct route to this important heterocycle.[4][5] Several methods exist, including those mediated by hypervalent iodine reagents or other transition metals.[1][6] For the synthesis of 2,5-disubstituted oxazoles, a copper(II)-catalyzed oxidative cyclization via vinylic C-H functionalization stands out for its mild reaction conditions, often proceeding at room temperature, and its tolerance for a variety of functional groups.[7][8]

1.1. The Catalytic Cycle: A Mechanistic Overview

The selected copper-catalyzed pathway is believed to proceed through the mechanism illustrated below. Understanding this cycle is critical for optimizing reaction conditions and diagnosing potential issues. The key steps involve the coordination of the enamide to the copper(II) center, followed by a base-assisted deprotonation and subsequent intramolecular nucleophilic attack of the amide oxygen onto the vinyl C-H bond, leading to the formation of the oxazole ring.

Caption: Proposed mechanism for Cu(II)-catalyzed oxazole synthesis.

1.2. Choice of Reagents: The "Why" Behind the "How"

-

Catalyst: Copper(II) salts like Cu(OAc)₂ or Cu(OTf)₂ are effective. We select Copper(II) acetate (Cu(OAc)₂) for its cost-effectiveness and proven efficacy in similar transformations.[8][9]

-

Base: A mild, non-nucleophilic base is required to facilitate the deprotonation step without competing side reactions. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive and sufficiently basic to deprotonate the enamide nitrogen upon coordination to the copper center.

-

Solvent: A polar aprotic solvent is necessary to dissolve the reagents and facilitate the ionic intermediates. N,N-Dimethylformamide (DMF) is chosen for its high boiling point and excellent solvating properties for both the organic substrate and the inorganic salts.[10][11]

-

Oxidant: While some copper-catalyzed reactions can use molecular oxygen, the inclusion of a terminal oxidant can be crucial for catalyst turnover. In many reported procedures, the copper(II) itself acts as the oxidant, being reduced to Cu(0) or Cu(I), and an external oxidant is not strictly required if a stoichiometric amount of copper salt is used. For a catalytic process, an oxidant like air or benzoquinone would be needed. Our protocol will utilize a stoichiometric approach for simplicity and reproducibility.[8]

Part 2: Synthesis of the Enamide Precursor

A successful cyclization is predicated on the purity of the starting enamide. This section details the synthesis of the requisite precursor, 3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide.

Experimental Protocol: Precursor Synthesis

Objective: To synthesize 3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide from 2-vinylthiophene and 3-bromopropionyl chloride.

Materials and Equipment:

-

Round-bottom flasks, magnetic stir bars, dropping funnel

-

Schlenk line or nitrogen balloon setup

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

2-Vinylthiophene, 3-Bromopropionyl chloride, Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous), Ethyl acetate (EtOAc), Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-vinylthiophene (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the stirred solution.

-

Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, preventing protonation of the starting material and driving the reaction to completion.

-

-

Acylation: Add a solution of 3-bromopropionyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

-

Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification (Final): Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure enamide precursor.

Part 3: Protocol for Oxazole Synthesis

This section provides the core protocol for the intramolecular cyclization to form the target oxazole.

Experimental Protocol: 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

Objective: To synthesize the title compound via copper-catalyzed oxidative cyclization of the enamide precursor.

Materials and Equipment:

-

Round-bottom flask, magnetic stir bar, reflux condenser

-

Heating mantle with temperature control

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

3-Bromo-N-(2-(thiophen-2-yl)vinyl)propanamide (from Part 2)

-

Copper(II) acetate (Cu(OAc)₂), Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc), Hexane, Deionized water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reagent Addition: In a 100 mL round-bottom flask, combine the enamide precursor (1.0 eq), copper(II) acetate (1.5 eq), and potassium carbonate (2.0 eq).[10]

-

Scientist's Note: A supra-stoichiometric amount of Cu(OAc)₂ is used to act as both the catalyst and the oxidant in this procedure, ensuring complete conversion. K₂CO₃ is the required base for the C-H activation step.

-

-

Solvent Addition: Add anhydrous DMF (to achieve a substrate concentration of approx. 0.1 M).

-

Reaction Conditions: Stir the mixture at 80 °C. The reaction is typically complete within 8-12 hours.

-

Self-Validation: Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can help visualize the enamide). The appearance of a new, more polar spot indicates product formation.

-

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (approx. 10 volumes) and stir for 15 minutes.

-

Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 15 mL for a 1 mmol scale reaction).[10]

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole.

Part 4: Data, Results, and Troubleshooting

Quantitative Data Summary

The following table summarizes representative data for this class of transformation. Actual results may vary based on scale and purity of reagents.

| Parameter | Precursor Synthesis | Oxazole Synthesis |

| Substrate Scale | 5.0 mmol | 3.0 mmol |

| Reaction Time | 5 hours | 10 hours |

| Typical Yield | 75 - 85% | 65 - 75% |

| Appearance | White to pale yellow solid | Off-white solid |

| Purification | Silica Gel Chromatography | Silica Gel Chromatography |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive catalyst (hydrated Cu(OAc)₂).2. Wet solvent or glassware.3. Insufficient base. | 1. Use anhydrous Cu(OAc)₂.2. Ensure all glassware is flame-dried and use anhydrous DMF.3. Ensure K₂CO₃ is finely ground and dry; use 2.0 equivalents. |

| Formation of Multiple Byproducts | 1. Reaction temperature too high.2. Prolonged reaction time. | 1. Maintain the reaction temperature at 80 °C.2. Monitor the reaction closely by TLC and quench once the starting material is consumed. |

| Difficult Purification | Co-elution of product with residual DMF. | Ensure thorough washing of the organic extracts with water and brine during work-up to remove as much DMF as possible before chromatography. |

Part 5: Visualized Experimental Workflow

The entire synthetic sequence is summarized in the workflow diagram below.

Caption: Workflow for the two-stage synthesis of the target oxazole.

References

-

Zheng, Y., Li, X., Ren, C., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2012). Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. The Journal of Organic Chemistry, 77(22), 10353–10361. [Link]

-

Ghosh, A. K., & Kadam, S. (2014). Synthesis of substituted oxazoles from enamides. New Journal of Chemistry, 38(10), 4648-4651. [Link]

-

Ma, J., Zou, Q., Wang, C., Yin, G., & Li, F. (2022). Development of β,β-Dibrominated Secondary Enamides and Their Application to the Synthesis of 5-Br Oxazoles. The Journal of Organic Chemistry, 87(22), 15670–15678. [Link]

-

Ghosh, A. K., & Kadam, S. (2014). Synthesis of substituted oxazoles from enamides. New Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of Substituted Oxazoles from Enamides. Request PDF. [Link]

-

Cheung, C. W., & Buchwald, S. L. (2012). Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization. The Journal of Organic Chemistry, 77(17), 7526–7537. [Link]

-

Ila, H., et al. (2007). Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides. Tetrahedron, 63(36), 8896-8907. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Ghavre, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1632. [Link]

-

Reddy, T. R., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1453. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 12, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

-

Ali, A., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. [Link]

-

Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]

-

ResearchGate. (2021). Synthesis of 2,5-disubstituted benzo[d]oxazoles from anilide derivatives. [Link]

Sources

- 1. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of substituted oxazoles from enamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of substituted oxazoles from enamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating the Stability of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during its use: preventing hydrolysis. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Inherent Instability

2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole is a versatile building block in medicinal chemistry and materials science. However, its utility is intrinsically linked to its chemical stability. The molecule possesses two primary sites susceptible to hydrolysis: the electrophilic bromoethyl group and the oxazole ring itself. Understanding the interplay of these functionalities is critical for successful experimental design.

The primary bromoalkane is susceptible to nucleophilic substitution by water, a reaction that can be accelerated under both basic and, to a lesser extent, acidic conditions.[1] Concurrently, the oxazole ring, while aromatic, can undergo cleavage under strongly acidic or basic conditions. Therefore, careful control of the experimental environment is paramount to prevent the formation of unwanted byproducts and ensure the desired reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole in the presence of water?

A1: There are two main hydrolysis pathways to consider:

-

Hydrolysis of the Bromoethyl Group: This is a nucleophilic substitution reaction where water acts as a nucleophile, displacing the bromide ion to form the corresponding alcohol, 2-(5-(thiophen-2-yl)oxazol-2-yl)ethan-1-ol. This reaction is often the more facile pathway, especially under neutral to moderately basic conditions.

-

Hydrolysis of the Oxazole Ring: This typically requires more forcing conditions, such as strong acids or bases. Acid-catalyzed hydrolysis involves protonation of the oxazole nitrogen, followed by nucleophilic attack of water, leading to ring opening and the formation of an α-acylamino ketone derivative.

Q2: Which part of the molecule is more susceptible to hydrolysis?

Q3: How does the thiophene ring influence the stability of the oxazole ring?

A3: The electron-rich thiophene ring at the 5-position of the oxazole can influence the electronic properties of the oxazole ring. This can affect its susceptibility to electrophilic attack and its overall stability. While the precise effect on the rate of hydrolysis is not documented, it is a factor to consider in the overall reactivity profile of the molecule.

Q4: Can I use protic solvents for reactions involving this compound?

A4: The use of protic solvents, especially water, should be approached with caution. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize hydrolysis of the bromoethyl group. Anhydrous aprotic solvents are highly recommended whenever compatible with the desired reaction chemistry.

Q5: What are the best storage conditions for 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole?

A5: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from moisture and light.

Troubleshooting Guide

This section is designed to help you identify and resolve issues related to the hydrolysis of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole during your experiments.

Problem: Low yield or presence of unexpected byproducts in my reaction.

Visualizing the Problem:

Caption: Troubleshooting workflow for suspected hydrolysis.

Step-by-Step Troubleshooting:

-

Confirmation of Hydrolysis:

-

Action: Analyze a crude sample of your reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy.

-

Rationale: LC-MS will help identify the molecular weights of the components in your mixture. The expected mass of the hydrolyzed alcohol byproduct (2-(5-(thiophen-2-yl)oxazol-2-yl)ethan-1-ol) will be lower than the starting material. NMR spectroscopy can provide structural confirmation of the byproducts. For an example of HPLC analysis of a similar compound, see the procedure for 4-bromo-5-(thiophen-2-yl)oxazole.[2]

-

Expected Observations:

-

Bromoethyl Hydrolysis: Look for a new peak in the LC chromatogram with a mass corresponding to the alcohol. In the ¹H NMR, the characteristic triplet signals of the -CH₂-Br group will be replaced by signals corresponding to a -CH₂-OH group, typically shifted upfield.

-

Oxazole Ring Hydrolysis: This will result in more significant changes in the mass spectrum and NMR. The aromatic signals of the oxazole ring will disappear and be replaced by signals corresponding to an open-chain amide structure.

-

-

-

Addressing Bromoethyl Group Hydrolysis:

-

Action: If the alcohol byproduct is detected, implement the following preventative measures in your experimental protocol.

-

Rationale: The bromoethyl group is susceptible to nucleophilic attack by water. Minimizing its presence and reactivity is key.

Precautionary Measure Detailed Protocol Justification Use Anhydrous Solvents and Reagents Dry solvents using appropriate methods (e.g., distillation over a drying agent, passing through a column of activated alumina). Ensure all reagents are anhydrous. To minimize the primary nucleophile (water) responsible for hydrolysis. Maintain an Inert Atmosphere Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. Prevents atmospheric moisture from entering the reaction vessel. Control Temperature Run the reaction at the lowest effective temperature. The rate of hydrolysis, like most reactions, is temperature-dependent. pH Control Avoid basic conditions (pH > 8) if possible. If a base is required, use a non-nucleophilic, hindered base and add it slowly at low temperature. Basic conditions significantly accelerate the SN2 hydrolysis of primary alkyl bromides. -

-

Addressing Oxazole Ring Hydrolysis:

-

Action: If ring-opened products are identified, modify your reaction conditions to be milder.

-

Rationale: The oxazole ring is generally stable but will degrade under harsh acidic or basic conditions.

Precautionary Measure Detailed Protocol Justification Avoid Strong Acids and Bases If pH modification is necessary, use buffered solutions or weaker acids/bases. Avoid concentrated mineral acids or strong hydroxides. To prevent the protonation or deprotonation events that initiate ring cleavage. Protecting Group Strategy In multi-step syntheses, consider if the oxazole ring needs to be carried through harsh conditions. If so, a protecting group strategy might be necessary, though this adds complexity. Protecting groups can shield the oxazole from degradation, but their introduction and removal require additional synthetic steps.[3][4] -

Experimental Protocols

Protocol 1: General Handling and Storage

-

Upon receipt, store the vial of 2-(2-Bromoethyl)-5-(thiophen-2-yl)oxazole at -20°C in a desiccator.

-

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

-

Handle the compound in a glove box or under a stream of inert gas.

-

For creating stock solutions, use anhydrous solvents from a freshly opened bottle or a solvent purification system.

-

Seal the vial tightly under an inert atmosphere before returning to cold storage.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol is adapted from a method for a structurally related compound and may require optimization.[2]

-

System: A standard HPLC system with a C18 column (e.g., 4.6 mm × 150 mm) and a UV detector.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).

-